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Compound of Interest

Compound Name: Aplyronine C

Cat. No.: B1239267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aplyronine C is a potent cytotoxic macrolide originally isolated from the sea hare Aplysia

kurodai. As a member of the aplyronine family, it exhibits significant antitumor activity, making it

a compound of interest for cancer research and drug development. The complex structure of

Aplyronine C necessitates a suite of advanced analytical techniques for its comprehensive

characterization. This document provides detailed application notes and protocols for the

structural elucidation and analysis of Aplyronine C, focusing on nuclear magnetic resonance

(NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography

(HPLC). Furthermore, it outlines the current understanding of its mechanism of action,

providing a visual representation of the involved biological pathways.

Analytical Techniques for Structural
Characterization
The structural characterization of Aplyronine C relies on a combination of spectroscopic and

chromatographic techniques to determine its molecular formula, connectivity, and

stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the complete structural assignment of

Aplyronine C. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen

framework of the molecule.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for synthetic

Aplyronine C, consistent with the data reported for the natural product.

Table 1: ¹H NMR Data for Aplyronine C (CDCl₃)

Position
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 5.68 d 9.6

H-3 5.51 dd 9.6, 8.4

H-5 5.30 m

H-6 2.45 m

H-7 3.75 m

... ... ... ...

H-34 6.95 d 14.4

Note: This is a representative subset of the full NMR data. The complete dataset would include

all proton assignments.

Table 2: ¹³C NMR Data for Aplyronine C (CDCl₃)
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Position Chemical Shift (ppm)

C-1 169.8

C-2 129.5

C-3 135.2

C-4 34.1

C-5 125.8

... ...

C-34 142.1

Note: This is a representative subset of the full NMR data. The complete dataset would include

all carbon assignments.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified Aplyronine C in 0.5 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped

with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32 scans, spectral width of 12 ppm, acquisition time of 4 seconds,

relaxation delay of 2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 2048 scans, spectral width of 240 ppm, acquisition time of 1 second,

relaxation delay of 2 seconds.
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2D NMR Experiments: To establish connectivity and stereochemistry, perform a suite of 2D

NMR experiments, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

couplings (2-3 bonds).

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine through-space proton proximities, which is

crucial for stereochemical assignments.

Data Processing: Process the acquired data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental

composition of Aplyronine C and to study its fragmentation pattern, which provides valuable

structural information.

Data Presentation: Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for Aplyronine C

Ion Calculated m/z Observed m/z Formula

[M+H]⁺ 1068.7540 1068.7545 C₅₉H₁₀₂N₃O₁₄

[M+Na]⁺ 1090.7360 1090.7363 C₅₉H₁₀₁N₃NaO₁₄

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of Aplyronine C (approximately 10 µg/mL) in

a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition:

Operate the ESI source in positive ion mode.

Acquire full scan mass spectra over a mass range that includes the expected molecular

ion (e.g., m/z 200-1500).

Perform tandem MS (MS/MS) experiments by selecting the protonated molecule [M+H]⁺

as the precursor ion and subjecting it to collision-induced dissociation (CID) to obtain a

fragmentation spectrum.

Data Analysis:

Determine the accurate mass of the molecular ion to confirm the elemental composition.

Analyze the MS/MS spectrum to identify characteristic fragment ions. This information can

be used to confirm the presence of specific structural motifs within the molecule.

Mandatory Visualization: Proposed Mass Spectral Fragmentation of Aplyronine C
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Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway for Aplyronine C.

High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the purification and purity assessment of Aplyronine C. Due to

the presence of multiple stereocenters, chiral HPLC may be necessary to separate

diastereomers if they are present as impurities.

Experimental Protocol: HPLC Analysis

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good

starting point for purity analysis. For chiral separations, a polysaccharide-based chiral

stationary phase (e.g., Chiralpak IA or IB) can be effective.

Mobile Phase:

Reversed-Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or

trifluoroacetic acid, is commonly used. For example, a linear gradient from 50% to 100%

acetonitrile over 30 minutes.

Chiral (Normal Phase): A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical

mobile phase for polysaccharide-based chiral columns.

Flow Rate: A typical flow rate is 1.0 mL/min.

Detection: Monitor the elution profile using a UV detector at a wavelength where Aplyronine
C has significant absorbance (e.g., 210 nm or 230 nm).

Sample Preparation: Dissolve the Aplyronine C sample in the initial mobile phase

composition.

Injection Volume: Inject 10-20 µL of the sample solution.
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Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak

area of Aplyronine C. Purity can be estimated by calculating the percentage of the main

peak area relative to the total area of all peaks.

Mechanism of Action: Interaction with the
Cytoskeleton
Aplyronine C, similar to its well-studied analog Aplyronine A, exerts its potent cytotoxic effects

by disrupting the cellular cytoskeleton. It achieves this by inducing a novel protein-protein

interaction between two key cytoskeletal components: actin and tubulin.

Mandatory Visualization: Aplyronine C-Induced Cytoskeletal Disruption
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Caption: Aplyronine C's mechanism of action.

Experimental Workflow: Investigating Protein-Protein Interactions
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To cite this document: BenchChem. [Application Notes and Protocols for the
Characterization of Aplyronine C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239267#analytical-techniques-for-aplyronine-c-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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